molecular formula C12H18N4 B2812044 2-(4-Cyclobutylpiperazin-1-yl)pyrazine CAS No. 2034608-27-8

2-(4-Cyclobutylpiperazin-1-yl)pyrazine

Cat. No.: B2812044
CAS No.: 2034608-27-8
M. Wt: 218.304
InChI Key: OTQPRZBRNNGFTO-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylpiperazin-1-yl)pyrazine is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a pyrazine ring substituted with a cyclobutylpiperazine moiety, making it a valuable scaffold in medicinal chemistry and other research areas.

Scientific Research Applications

2-(4-Cyclobutylpiperazin-1-yl)pyrazine has diverse applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Additionally, ring-opening reactions of aziridines with N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylpiperazin-1-yl)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be used as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.

    Pyrazine derivatives: Compounds with a pyrazine ring that may have different substituents but similar core structures.

Uniqueness

2-(4-Cyclobutylpiperazin-1-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group adds rigidity to the molecule, potentially enhancing its binding affinity and selectivity for certain targets.

Properties

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-2-11(3-1)15-6-8-16(9-7-15)12-10-13-4-5-14-12/h4-5,10-11H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQPRZBRNNGFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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